7-Bromo-N-methylquinazolin-2-amine
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Overview
Description
7-Bromo-N-methylquinazolin-2-amine is a derivative of quinazoline, a heterocyclic aromatic compound known for its significant biological and pharmaceutical properties. Quinazoline derivatives have been extensively studied due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-N-methylquinazolin-2-amine typically involves the bromination of N-methylquinazolin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-N-methylquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazolinone or dihydroquinazoline derivatives .
Scientific Research Applications
7-Bromo-N-methylquinazolin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-N-methylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the quinazoline core play crucial roles in binding to these targets, leading to the inhibition or activation of specific biological pathways. For example, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, which are essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
- 7-Bromo-2-methylquinazolin-4-amine
- N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine
- N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Comparison: 7-Bromo-N-methylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinazoline derivatives, it exhibits a higher degree of selectivity and potency in certain biological assays, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-N-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H8BrN3/c1-11-9-12-5-6-2-3-7(10)4-8(6)13-9/h2-5H,1H3,(H,11,12,13) |
InChI Key |
LTQUQFXSGQOEJH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
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